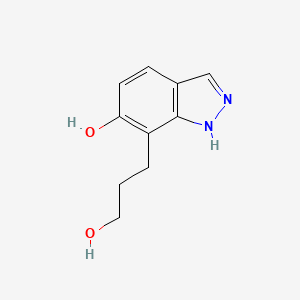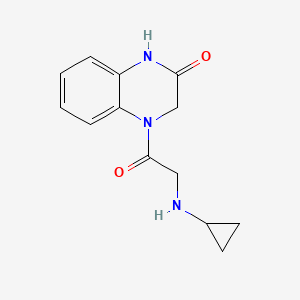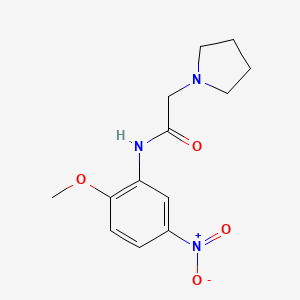
2-(Methyl(p-tolyl)amino)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methyl(p-tolyl)amino)acetonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of acetonitrile, where the hydrogen atoms are substituted by a methyl group and a p-tolyl group attached to an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(p-tolyl)amino)acetonitrile typically involves the reaction of p-toluidine with acetonitrile in the presence of a catalyst. One common method includes using potassium fluoride and tetrabutylammonium bromide in acetonitrile at room temperature for about 6 hours under an inert atmosphere . The reaction yields the desired product with a moderate yield of around 47%.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methyl(p-tolyl)amino)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Major Products
Substitution: Formation of substituted acetonitriles.
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of amines or other reduced derivatives.
Hydrolysis: Formation of amides or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-(Methyl(p-tolyl)amino)acetonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the development of new drugs due to its structural properties.
Material Science: Can be used in the synthesis of polymers and other advanced materials.
Catalysis: Acts as a ligand or catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(Methyl(p-tolyl)amino)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound can participate in various pathways, including nucleophilic substitution, addition, and elimination reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenyl-2-(phenylamino)acetonitrile
- 2-(Cyclohexylamino)-2-phenylacetonitrile
- 2-(Isopropylamino)-2-phenylacetonitrile
- 2-(4-Chlorophenyl)-2-(mesitylamino)acetonitrile
Uniqueness
2-(Methyl(p-tolyl)amino)acetonitrile is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric properties
Eigenschaften
Molekularformel |
C10H12N2 |
|---|---|
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
2-(N,4-dimethylanilino)acetonitrile |
InChI |
InChI=1S/C10H12N2/c1-9-3-5-10(6-4-9)12(2)8-7-11/h3-6H,8H2,1-2H3 |
InChI-Schlüssel |
XYZYHPIQLBBOHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone](/img/structure/B13926011.png)











![1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one](/img/structure/B13926081.png)
